molecular formula C25H21ClN2O B4819232 7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide

Cat. No.: B4819232
M. Wt: 400.9 g/mol
InChI Key: BHKDMVFSEBFPIQ-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the quinoline core through a Friedländer synthesis, followed by chlorination and subsequent functionalization to introduce the phenyl and phenylethyl groups. The final step involves the formation of the carboxamide group under mild conditions using reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Bromine, nitric acid.

Major Products Formed

Scientific Research Applications

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication of cancer cells. It may also interact with enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to its combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-8-methyl-2-phenyl-N-(2-phenylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-17-22(26)13-12-20-21(25(29)27-15-14-18-8-4-2-5-9-18)16-23(28-24(17)20)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKDMVFSEBFPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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